molecular formula C14H16NO3+ B1205671 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium CAS No. 124505-60-8

1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium

Cat. No.: B1205671
CAS No.: 124505-60-8
M. Wt: 246.28 g/mol
InChI Key: HEYSKURSHFYAMR-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium is a quaternary ammonium compound with a quinoline core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes an ethoxy group and a methoxy group attached to the quinoline ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium typically involves the alkylation of 6-methoxyquinoline with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product. The general reaction scheme is as follows:

6-Methoxyquinoline+Ethyl bromoacetateK2CO3,DMFThis compound bromide\text{6-Methoxyquinoline} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound bromide} 6-Methoxyquinoline+Ethyl bromoacetateK2​CO3​,DMF​this compound bromide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide
  • 1-(2-Ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-ethyl carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Comparison: 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium is unique due to its quinoline core structure, which imparts distinct chemical properties compared to other similar compounds. The presence of both ethoxy and methoxy groups enhances its reactivity and potential applications. In contrast, compounds like 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide and tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have different core structures, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO3/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15/h4-9H,3,10H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYSKURSHFYAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154416
Record name N-(6-Methoxyquinolyl)acetoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124505-60-8
Record name N-(6-Methoxyquinolyl)acetoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Methoxyquinolyl)acetoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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